molecular formula C13H14O9 B041656 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid CAS No. 29315-53-5

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid

Cat. No. B041656
CAS RN: 29315-53-5
M. Wt: 314.24 g/mol
InChI Key: IXVVXKRKCLJCKA-UNLLLRGISA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid, more commonly known as THB-6-OH, is a naturally occurring compound found in plants and fungi. It is a major component of the flavonoid family and has been studied extensively for its potential therapeutic applications. THB-6-OH has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities, among others. In recent years, it has also been investigated for its potential role in the treatment of various diseases and disorders, such as cancer, diabetes, and neurodegenerative diseases.

Scientific Research Applications

Drug Toxicity Mediation

Acyl glucuronides, including Acyl SA glucuronide, have been implicated in the mediation of drug-induced toxicities. They are reactive drug conjugates that can covalently modify biological molecules such as proteins, lipids, and nucleic acids . This reactivity is due to their ability to undergo transacylation reactions with nucleophilic centers on macromolecules or glycation of protein residues . Understanding the role of Acyl SA glucuronide in these processes is crucial for assessing the safety of drugs that metabolize into this compound.

Inhibition of Key Enzymes and Transporters

Studies have shown that Acyl SA glucuronide can inhibit key enzymes and transporters, which may lead to the accumulation of the conjugate in liver tissue . This inhibition is significant because it can affect the pharmacokinetics of drugs and potentially lead to adverse drug reactions. Research into the specific enzymes and transporters affected by Acyl SA glucuronide is ongoing to better understand its impact on drug metabolism and toxicity.

Kinetic Modelling and Reactivity Prediction

Kinetic modelling of Acyl SA glucuronide’s reactivity has been developed to predict its behavior in biological systems . This includes understanding its degradation via intramolecular transacylation and hydrolysis, which is associated with the formation of protein adducts . Such models are valuable in drug discovery for predicting the potential hepatotoxicity of new drugs.

Analytical Methodology Advancements

The inherent instability of Acyl SA glucuronide under physiological conditions has led to advancements in analytical methodologies used to detect, identify, and quantify this metabolite in biological fluids and tissues . These methodologies are essential for studying the pharmacokinetics and dynamics of drugs that form Acyl SA glucuronide as a metabolite.

De-risking Strategies in Drug Discovery

Understanding the molecular mechanisms of Acyl SA glucuronide’s toxicity has led to the adoption of de-risking strategies in drug discovery and lead optimization programs . These strategies aim to minimize the likelihood of Acyl SA glucuronide-mediated toxicity by identifying and avoiding the development of drugs that are likely to form highly reactive glucuronide metabolites.

Structural Analysis and Chemical Shift Calculation

Research has also focused on the molecular structure of Acyl SA glucuronide for calculating NMR chemical shifts and other electronic parameters . This structural analysis is important for understanding the electronic environment of the compound, which influences its reactivity and interactions with biological molecules.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O9/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVVXKRKCLJCKA-UNLLLRGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951878
Record name 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Beta-D-Glucopyranuronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid

CAS RN

29315-53-5
Record name Salicyl acyl glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29315-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylacyl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029315535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Beta-D-Glucopyranuronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid
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(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid
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(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid
Reactant of Route 4
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(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid

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